Cas no 1205749-10-5 (Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate)

Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate is a protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group and a 2-methylpyrrolidine scaffold. This compound is valuable in organic synthesis and pharmaceutical research, where the Boc group serves as a versatile protecting group for amines, enabling selective reactivity in multi-step transformations. The 2-methylpyrrolidine moiety contributes to its potential as a chiral building block for bioactive molecules. Its stability under basic conditions and ease of deprotection under acidic conditions make it advantageous for peptide and heterocycle synthesis. The compound’s well-defined structure ensures reproducibility in synthetic applications, supporting its use in medicinal chemistry and drug development.
Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate structure
1205749-10-5 structure
商品名:Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
CAS番号:1205749-10-5
MF:C11H22N2O2
メガワット:214.304583072662
CID:5040957
PubChem ID:82393978

Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
    • tert-Butyl ((2-methylpyrrolidin-2-yl)methyl)carbamate
    • Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
    • インチ: 1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)
    • InChIKey: JJWXOBCPVLKGMO-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC1(C)CCCN1)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 235
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 50.4

Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1218207-1.0g
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95%
1.0g
$1057.0 2023-07-09
Life Chemicals
F2147-6036-0.25g
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95%+
0.25g
$862.0 2023-09-06
Enamine
EN300-1218207-1000mg
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95.0%
1000mg
$1057.0 2023-10-02
Aaron
AR018KMA-50mg
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95%
50mg
$362.00 2025-02-14
Enamine
EN300-1218207-0.1g
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95%
0.1g
$366.0 2023-07-09
Life Chemicals
F2147-6036-0.5g
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95%+
0.5g
$908.0 2023-09-06
Life Chemicals
F2147-6036-1g
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95%+
1g
$956.0 2023-09-06
Life Chemicals
F2147-6036-10g
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95%+
10g
$4015.0 2023-09-06
Enamine
EN300-1218207-0.5g
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95%
0.5g
$824.0 2023-07-09
Enamine
EN300-1218207-0.05g
tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate
1205749-10-5 95%
0.05g
$245.0 2023-07-09

Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate 関連文献

Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamateに関する追加情報

Research Brief on Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate (CAS: 1205749-10-5) in Chemical Biology and Pharmaceutical Applications

Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate (CAS: 1205749-10-5) is a chiral carbamate derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and psychiatric disorders. Recent studies have highlighted its role in the development of novel modulators for neurotransmitter receptors, including GABAA and NMDA receptors, which are implicated in conditions such as anxiety, depression, and epilepsy.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural optimization of Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate derivatives to enhance their binding affinity to α5-containing GABAA receptors. The study employed a combination of molecular docking, X-ray crystallography, and electrophysiological assays to demonstrate that subtle modifications to the pyrrolidine ring and carbamate moiety could significantly influence receptor subtype selectivity. These findings open new avenues for the design of next-generation anxiolytics with reduced side effects compared to traditional benzodiazepines.

Another groundbreaking application was reported in ACS Chemical Neuroscience (2024), where this compound was utilized as a precursor for the synthesis of positron emission tomography (PET) tracers targeting sigma-2 receptors. The researchers developed a fluorine-18 labeled analog of Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate, which exhibited excellent blood-brain barrier penetration and high specificity for sigma-2 receptors in preclinical models. This advancement holds promise for the non-invasive imaging of neurodegenerative diseases such as Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, recent innovations in the preparation of Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate have focused on green chemistry approaches. A 2024 Organic Process Research & Development paper described a continuous-flow asymmetric hydrogenation process that achieved >99% enantiomeric excess while reducing solvent waste by 70% compared to batch methods. This environmentally friendly synthesis aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

The compound's unique stereochemistry also makes it valuable for studying enzyme inhibition mechanisms. A recent Biochemistry publication (2024) revealed that derivatives of Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate can act as transition-state analogs for proline-specific peptidases, providing insights that may lead to new treatments for fibrosis and cancer metastasis. The study combined kinetic analysis with cryo-EM to elucidate the molecular basis of inhibition.

Looking forward, the versatility of Tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate continues to inspire innovative research across multiple therapeutic areas. Current clinical trials (Phase I/II) are investigating its derivatives as potential treatments for cognitive impairment associated with schizophrenia, while early-stage research explores applications in pain management and addiction therapy. The compound's modular structure allows for diverse pharmacological modifications, positioning it as a valuable scaffold in modern drug discovery pipelines.

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